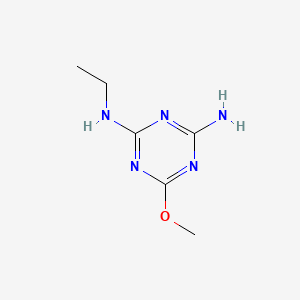
2-Amino-4-ethylamino-6-methoxy-s-triazine
Vue d'ensemble
Description
2-Amino-4-ethylamino-6-methoxy-s-triazine, also known as MEAT, is an organic compound with the formula C6H11N5O . It has been explored for its capacity to restrict the growth of certain bacteria and fungi . It has also been employed in the creation of a variety of biologically active compounds, including agents with antifungal, antiviral, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-ethylamino-6-methoxy-s-triazine is represented by the InChIKey: MZOHHVOQVUFCIY-UHFFFAOYSA-N . The compound has a molecular formula of C6H11N5O .Applications De Recherche Scientifique
Environmental Toxicology
Summary of the Application
Atraton-desisopropyl, also known as 2-Amino-4-ethylamino-6-methoxy-s-triazine, is a degradation product of atrazine, a widely used pesticide. It has been studied for its toxicity and environmental impact .
Methods of Application or Experimental Procedures
In the referenced study, a Microtox Assay was performed to investigate the acute toxicity of a significant number of triazines, including atrazine, atraton, ametryne, bladex, prometryne, and propazine, and some of their degradation products including atrazine desethyl, atrazine deisopropyl, and didealkyled triazine . The procedure measured the relative acute toxicity of triazines, producing data for the calculation of triazine concentrations effecting 50% reduction in bioluminescence (EC50s). Quantitative structure-activity relationships (QSAR) were examined based on the molecular properties obtained from quantum mechanical predictions performed for each compound .
Results or Outcomes
Toxicity tests yielded EC50 values of 39.87, 273.20, 226.80, 36.96, 81.86, 82.68, 12.74, 11.80, and 78.50 mg/L for atrazine, propazine, prometryne, atraton, atrazine desethyl, atrazine deisopropyl, didealkylated triazine, ametryne, and bladex, respectively . This indicates that ametryne was the most toxic chemical while propazine was the least toxic. QSAR evaluation resulted in a coefficient of determination (r2) of 0.86, indicating a good value of toxicity prediction based on the chemical structures/properties of tested triazines .
Biodegradation
Summary of the Application
Atraton-desisopropyl, as a degradation product of atrazine, has been studied for its biodegradability . The strain A6, belonging to the genus Acinetobacter, was able to degrade nearly 80% of the 250-ppm atrazine after 6 days of growth .
Methods of Application or Experimental Procedures
The study involved the use of surfactants (rhamnolipids and triton X-100) to enhance the biodegradation of atrazine . The bacterium degraded atrazine by a de-alkylation process .
Results or Outcomes
The addition of surfactant to the mineral salt media reduced the rate and extent of atrazine degradation by decreasing the bioavailability of the herbicide . However, the addition of surfactant to atrazine-contaminated soil increased the rate and extent of biodegradation by increasing the bioavailability of the herbicide .
Herbicide Evaluation
Summary of the Application
Atraton-desisopropyl, as a derivative of atrazine, is used in the evaluation of preemergence herbicides for sugarcane .
Methods of Application or Experimental Procedures
The evaluation technique compares the performance of experimental herbicides with the performance of three standard herbicides .
Results or Outcomes
The substituted triazine 2-(^c-butylamino)-4-(ethylamino)-6-methoxy-5-triazine (GS-14254) gave better total weed control without crop toxicity than any of the three standards, and was particularly well-suited to regions of high rainfall .
Propriétés
IUPAC Name |
2-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-3-8-5-9-4(7)10-6(11-5)12-2/h3H2,1-2H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOHHVOQVUFCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184439 | |
| Record name | 2-Amino-4-ethylamino-6-methoxy-s-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-ethylamino-6-methoxy-s-triazine | |
CAS RN |
30360-56-6 | |
| Record name | 2-Amino-4-ethylamino-6-methoxy-s-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030360566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-ethylamino-6-methoxy-s-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-4-ETHYLAMINO-6-METHOXY-S-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4439B0M0EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



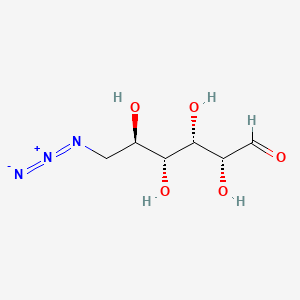
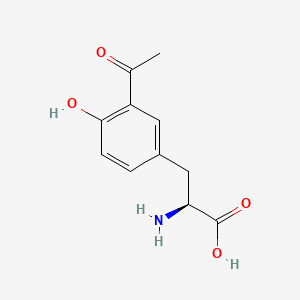
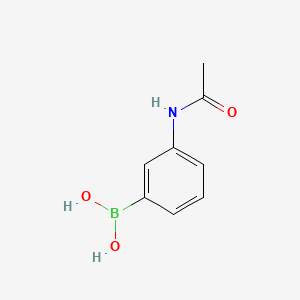




![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)


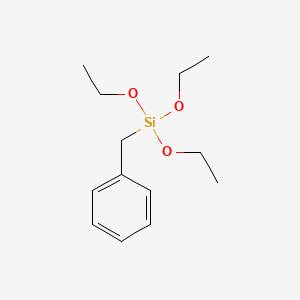
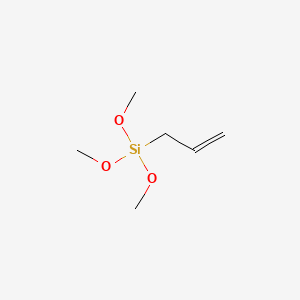

![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)